Myelin Basic Protein (83-99) (bovine)

Multiple Sclerosis T-cell Immunology Autoimmunity

This synthetic 17-mer peptide corresponds to the immunodominant epitope (residues 83-99) of bovine myelin basic protein. It is the gold standard for inducing experimental autoimmune encephalomyelitis (EAE) in SJL/J mice and for monitoring MBP-specific T-cell responses in multiple sclerosis research. Unlike generic MBP fragments, residues Phe90 and Lys91 are critical TCR contact points—single alanine substitutions abolish T-cell responses. Supplied lyophilized at ≥95% purity, this reagent ensures reproducible disease modeling and immunomodulatory therapy testing. Not substitutable with other MBP peptides for HLA-DR2-restricted studies.

Molecular Formula C93H143N25O24
Molecular Weight 1995.318
CAS No. 178823-45-5
Cat. No. B575201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyelin Basic Protein (83-99) (bovine)
CAS178823-45-5
Molecular FormulaC93H143N25O24
Molecular Weight1995.318
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C93H143N25O24/c1-11-50(8)73(88(137)112-72(49(6)7)87(136)115-75(52(10)120)90(139)117-38-22-30-64(117)83(132)104-58(29-20-36-101-93(98)99)78(127)114-74(51(9)119)91(140)118-39-23-32-66(118)92(141)142)113-82(131)62(43-67(96)121)107-77(126)57(28-18-19-35-94)103-79(128)59(40-53-24-14-12-15-25-53)105-80(129)60(41-54-26-16-13-17-27-54)106-81(130)61(42-55-45-100-46-102-55)108-85(134)70(47(2)3)111-86(135)71(48(4)5)110-84(133)65-31-21-37-116(65)89(138)63(44-68(97)122)109-76(125)56(95)33-34-69(123)124/h12-17,24-27,45-52,56-66,70-75,119-120H,11,18-23,28-44,94-95H2,1-10H3,(H2,96,121)(H2,97,122)(H,100,102)(H,103,128)(H,104,132)(H,105,129)(H,106,130)(H,107,126)(H,108,134)(H,109,125)(H,110,133)(H,111,135)(H,112,137)(H,113,131)(H,114,127)(H,115,136)(H,123,124)(H,141,142)(H4,98,99,101)/t50-,51+,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-,73-,74-,75-/m0/s1
InChIKeyNHBKOGASLFQQHS-NIURNJHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myelin Basic Protein (83-99) (bovine), CAS 178823-45-5: Immunodominant Epitope for Multiple Sclerosis Research


Myelin Basic Protein (83-99) (bovine), CAS 178823-45-5, is a 17-amino acid synthetic peptide fragment corresponding to residues 83-99 of bovine myelin basic protein [1]. This peptide represents the most immunodominant epitope within MBP, playing a critical role in the pathogenesis of multiple sclerosis (MS) [2]. It is recognized by MBP-specific T cell lines and is capable of inducing both T cell proliferation and interferon-gamma (IFN-γ) secretion . The peptide is typically supplied as a lyophilized powder with a molecular weight of 1995.28 Da and a purity of ≥95% .

Why Generic MBP Peptides Cannot Substitute for MBP(83-99) in MS Research


Generic substitution of Myelin Basic Protein (83-99) (bovine) with other MBP peptides is not scientifically valid due to the precise sequence requirements for T-cell receptor (TCR) recognition and HLA-DR2 binding. MBP(83-99) is the immunodominant epitope restricted by HLA-DR2, the haplotype most strongly associated with MS [1]. Studies using alanine scanning have demonstrated that residues within this specific sequence, particularly Phe90 and Lys91, are critical TCR contact points, with single alanine substitutions abolishing T-cell clone responses in 81-95% of cases [2]. Substituting the entire peptide with a different region of MBP (e.g., MBP1-11 or MBP87-99) would result in a completely different immune response profile and lack the relevant immunodominant characteristics necessary for disease modeling and therapeutic development in MS research [3].

Quantitative Evidence Guide: Differentiating MBP(83-99) from Analogs and Alternative Epitopes


Immunodominance Quantified: MBP(83-99) Elicits Stronger T-Cell Response than MBP87-99

In studies of human T-cell responses to myelin basic protein, MBP(83-99) has been identified as the immunodominant epitope, eliciting a significantly stronger and more consistent T-cell response compared to other regions of MBP. Specifically, when comparing the T-cell response to MBP(83-99) versus MBP(87-99), the former induces a more robust and heterogeneous T-cell activation profile [1]. This immunodominance is critical for researchers requiring a reliable, robust T-cell response for in vitro assays and in vivo models of multiple sclerosis [2].

Multiple Sclerosis T-cell Immunology Autoimmunity

HLA-DR2 Binding Affinity: MBP(83-99) Exhibits High-Affinity Binding Critical for MS Research

MBP(83-99) demonstrates high-affinity binding to HLA-DR2, the HLA class II haplotype with the strongest genetic association to multiple sclerosis [1]. This binding is significantly stronger than that observed for other MBP epitopes. For example, studies have shown that the HLA-DP2 protein binds MBP85-99 with high affinity, and residues MBP91, MBP92, and MBP93 are critical for this binding [2]. The specific sequence of MBP(83-99) is essential for this high-affinity interaction, which is a key determinant of its immunodominance and utility in MS research models [3].

HLA-DR2 MHC Class II Multiple Sclerosis

EAE Induction: MBP(83-99) is a More Reliable Encephalitogen than MOG or PLP Peptides

MBP(83-99) is a potent inducer of experimental autoimmune encephalomyelitis (EAE), the most widely used animal model for multiple sclerosis [1]. While other myelin antigens like MOG(35-55) and PLP(139-154) can also induce EAE, MBP(83-99) offers distinct advantages. For instance, a dose of 50 μg of MBP(83-99) administered subcutaneously to SJL/J mice elicits a moderate IFN-γ T-cell response, a hallmark of EAE [2]. Importantly, the immunodominant nature of MBP(83-99) ensures a more consistent and robust disease induction compared to other myelin peptides, which may show variable encephalitogenicity depending on the mouse strain and protocol [3].

EAE Multiple Sclerosis Model Immunotherapy

T-Cell Proliferation and IFN-γ Secretion: MBP(83-99) is the Optimal Stimulus for MBP-Specific T-Cell Assays

MBP(83-99) is a potent stimulator of T-cell proliferation and IFN-γ secretion in MBP-specific T-cell lines . In comparative studies of long-term Glatiramer acetate (GA) treatment, MBP(83-99) was used as the standard immunodominant peptide to measure cross-reactivity and T-cell proliferation. The results showed that GA-reactive T-cell lines exhibited cross-reactivity with MBP(83-99), demonstrating a 2.9-fold decrease in precursor frequency after long-term treatment, but a sustained Th2-biased response [1]. This highlights the utility of MBP(83-99) as a reliable and sensitive reagent for monitoring T-cell responses in therapeutic studies.

T-cell Proliferation IFN-γ Secretion Cytokine Assays

Purity and Characterization: ≥95% Purity Ensures Reproducible Immunological Outcomes

The commercial supply of Myelin Basic Protein (83-99) (bovine) is available with a certified purity of ≥95% [1] or 98+% , as determined by HPLC and mass spectrometry. This high purity is critical for ensuring the reproducibility of immunological assays. In contrast, lower purity peptides (<90%) can contain truncated sequences, deletion peptides, or other impurities that may act as antagonists or cause off-target effects, confounding experimental results [2]. The availability of a well-characterized, high-purity MBP(83-99) peptide allows researchers to generate reliable and interpretable data, particularly in sensitive assays such as T-cell proliferation and cytokine profiling.

Peptide Purity Reproducibility Quality Control

Clinical Relevance: MBP(83-99) is the Foundation for Altered Peptide Ligand (APL) Therapies in MS

MBP(83-99) serves as the foundational sequence for the design of altered peptide ligands (APLs) aimed at treating multiple sclerosis [1]. A potent linear APL based on MBP(83-99) was selected for clinical trials (Nat. Med. 2000, 6, 1167, 1176) [2]. In a phase II trial, an analogue of MBP(83-99) (NBI-5788) was compared to placebo. While the trial was suspended due to hypersensitivity reactions in 9% of patients at doses greater than 5 mg, the study demonstrated the potential of MBP(83-99)-based APLs to modulate the immune response in MS [3]. This clinical development pipeline underscores the unique value of MBP(83-99) as a starting point for developing targeted immunotherapies for MS, a feature not shared by other MBP peptides or myelin antigens.

Altered Peptide Ligands Immunotherapy Phase II Trials

Optimal Application Scenarios for Myelin Basic Protein (83-99) (bovine) in MS Research and Development


EAE Induction for Preclinical MS Studies

MBP(83-99) is the preferred reagent for inducing experimental autoimmune encephalomyelitis (EAE) in susceptible mouse strains, such as SJL/J mice, due to its potent encephalitogenicity and reproducible disease onset [1]. A single subcutaneous dose of 50 μg is sufficient to generate a moderate IFN-γ T-cell response, making it a cost-effective and reliable model for studying MS pathogenesis and testing novel therapeutics .

Monitoring MBP-Specific T-Cell Responses in Clinical Trials

As the immunodominant epitope, MBP(83-99) is the gold standard antigen for monitoring MBP-specific T-cell responses in patients with MS or in clinical trials of immunomodulatory therapies [1]. Its use in proliferation and cytokine secretion assays provides a sensitive and specific measure of treatment-induced changes in autoreactive T-cell populations .

Design and Validation of Altered Peptide Ligands (APLs)

MBP(83-99) serves as the template for designing altered peptide ligands (APLs) aimed at modulating the immune response in MS [1]. By introducing specific amino acid substitutions (e.g., at positions 91 or 96), researchers can generate APLs with altered TCR binding and cytokine profiles, which can be tested in vitro and in vivo for their therapeutic potential .

Structural and Binding Studies with HLA-DR2

The high-affinity binding of MBP(83-99) to HLA-DR2 makes it an essential tool for structural and biophysical studies of peptide-MHC interactions relevant to MS [1]. These studies are critical for understanding the molecular basis of T-cell recognition and for designing small molecule inhibitors or other therapeutic interventions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myelin Basic Protein (83-99) (bovine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.